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molecular formula C12H9BrO2 B8497940 5-Bromo-3-(3-methoxyprop-1-ynyl)benzofuran

5-Bromo-3-(3-methoxyprop-1-ynyl)benzofuran

Cat. No. B8497940
M. Wt: 265.10 g/mol
InChI Key: TZAJHGDLCRDXJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07868036B2

Procedure details

Analogously to residue 9a, 9.31 g of 5-bromobenzofuran-3-yl trifluoromethanesulphonate [440083-74-9] and 3.52 ml of 3-methoxypropyne are reacted. The title compound is obtained as a yellowish oil. Rf=0.43 (1:10 EtOAc-heptane). Rt=5.14 (gradient I).
Name
5-bromobenzofuran-3-yl trifluoromethanesulphonate
Quantity
9.31 g
Type
reactant
Reaction Step One
Quantity
3.52 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O[C:7]1[C:11]2[CH:12]=[C:13]([Br:16])[CH:14]=[CH:15][C:10]=2[O:9][CH:8]=1)(=O)=O.[CH3:19][O:20][CH2:21][C:22]#[CH:23]>>[Br:16][C:13]1[CH:14]=[CH:15][C:10]2[O:9][CH:8]=[C:7]([C:23]#[C:22][CH2:21][O:20][CH3:19])[C:11]=2[CH:12]=1

Inputs

Step One
Name
5-bromobenzofuran-3-yl trifluoromethanesulphonate
Quantity
9.31 g
Type
reactant
Smiles
FC(S(=O)(=O)OC1=COC2=C1C=C(C=C2)Br)(F)F
Name
Quantity
3.52 mL
Type
reactant
Smiles
COCC#C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC2=C(C(=CO2)C#CCOC)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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